2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile is a complex organic compound that features a pyridine ring substituted with amino, benzyloxy, benzylsulfanyl, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of aldehydes, malononitrile, and thiols in the presence of a base or Lewis acid catalyst. For example, a basic ionic liquid such as 1-(2-aminoethyl)pyridinium hydroxide can be used as an efficient catalyst for this tandem reaction . The reaction is performed in aqueous ethanol, yielding the desired product within 30-60 minutes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and benzyloxy groups can form hydrogen bonds with biological molecules, while the benzylsulfanyl group can interact with thiol-containing enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: Similar structure but lacks the benzyloxy group.
2-Amino-3-(4-benzyloxy-phenyl)-propionic acid benzyl ester: Similar structure but with a propionic acid ester instead of the pyridine ring.
Uniqueness
2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile is unique due to the presence of both benzyloxy and benzylsulfanyl groups on the pyridine ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-amino-6-benzylsulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4OS/c28-15-23-25(21-11-13-22(14-12-21)32-17-19-7-3-1-4-8-19)24(16-29)27(31-26(23)30)33-18-20-9-5-2-6-10-20/h1-14H,17-18H2,(H2,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNILQTVVRXVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC4=CC=CC=C4)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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